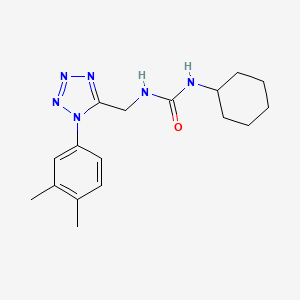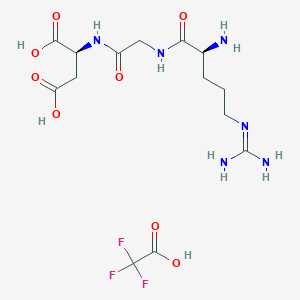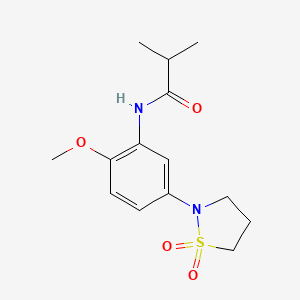![molecular formula C12H15N3O B2632536 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 2202166-57-0](/img/structure/B2632536.png)
7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Wirkmechanismus
Target of Action
The primary targets of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its action by inhibiting these protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The action of this compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components . The compound’s action can disrupt these pathways, leading to downstream effects on cellular metabolism and function .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Pyrimidine analogues, in general, are considered as prodrugs and need to be activated within the cell . The intracellular activation involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The formed nucleotides are responsible for the pharmacological effects .
Result of Action
The result of the action of this compound is the inhibition of protein kinases, which leads to disruption in cell growth, differentiation, migration, and metabolism . This disruption can have significant molecular and cellular effects, potentially leading to the death of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by various catalysts and under specific conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods often employ continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in cellular processes.
Industry: Utilized in the development of novel materials with specific photophysical properties.
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[1,5-a]pyrimidine carbamate derivatives
- Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives
Comparison: Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits unique properties such as higher selectivity for CDK2 inhibition and better pharmacokinetic profiles. These attributes make it a promising candidate for further development in therapeutic applications .
Eigenschaften
IUPAC Name |
7-(cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROMRGBMWLBBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)
![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

![6-Methyl-N-(3-(methylthio)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)

![(2-Phenylthiazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2632467.png)
![2-Ethyl-5-((2-fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632469.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)

![N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2632475.png)
